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Compound of Interest

Compound Name: Tcn 213

Cat. No.: B15619287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TCN 213 with other prominent N-methyl-

D-aspartate (NMDA) receptor blockers, including ketamine, memantine, and MK-801. The

following sections detail the compounds' mechanisms of action, present quantitative

experimental data for objective comparison, and outline the methodologies for key

experiments.

Introduction to NMDA Receptor Blockers
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity,

learning, and memory.[1] Its overactivation can lead to excitotoxicity, a process implicated in

various neurological disorders.[2] Consequently, NMDA receptor antagonists are of significant

interest for therapeutic development. These antagonists can be broadly categorized based on

their binding sites and mechanisms of action.

TCN 213 is a novel antagonist that exhibits selectivity for NMDA receptors containing the

GluN2A subunit.[3][4] Its inhibitory action is dependent on the concentration of the co-agonist

glycine. In contrast, ketamine, memantine, and dizocilpine (MK-801) are non-competitive,

open-channel blockers that bind within the receptor's ion channel pore, physically occluding ion

flow.[5][6]
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Quantitative Comparison of NMDA Receptor
Blockers
The following tables summarize key quantitative data from electrophysiological and binding

assays to facilitate a direct comparison of TCN 213 with other NMDA receptor blockers.

Compound
Receptor
Subtype

IC50 (µM)
Glycine
Dependence

Reference

TCN 213 GluN1/GluN2A
0.55 (at 0.15 µM

glycine)
Yes [3][7]

GluN1/GluN2B
Negligible

inhibition
- [3][4]

Ketamine

NMDA

(hippocampal

neurons)

0.43 ± 0.10 No [5]

NMDA

(dissociated

hippocampal

cultures)

1.5 No [8]

Memantine

NMDA

(hippocampal

neurons)

1.04 ± 0.26 No [5]

NMDA

(dissociated

hippocampal

cultures)

2.1 No [8]

MK-801

NMDA

(hippocampal

neurons)

0.12 ± 0.01 No [5]

NMDA (cultured

neurons)
0.14 ± 0.04 No [9]
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Table 1: Comparative Inhibitory Potency (IC50) of NMDA Receptor Blockers. This table

highlights the half-maximal inhibitory concentrations (IC50) of the compounds against various

NMDA receptor subtypes. TCN 213's potency is notably dependent on the glycine

concentration.

Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of these blockers lead to different downstream cellular

effects. TCN 213's selectivity for GluN2A-containing receptors suggests a more targeted

modulation of synaptic function, as GluN2A and GluN2B subunits are associated with different

intracellular signaling cascades.[10] Open-channel blockers like ketamine, memantine, and

MK-801, on the other hand, non-selectively block all activated NMDA receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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